3-[4-(Ethoxycarbonyl)-1,3,5-trimethyl-1H-pyrrol-2-yl]propanoic acid is a complex organic compound characterized by its unique structure and functional groups. It is primarily recognized for its potential applications in various scientific fields, including organic synthesis and materials science. The compound is classified under pyrrole derivatives, which are known for their diverse biological activities and utility in chemical synthesis.
The compound is cataloged with the CAS Number 1283390-40-8, and its molecular formula is with a molecular weight of 253.29 g/mol. Its synthesis involves multi-step organic reactions, often utilizing established methods in synthetic organic chemistry.
3-[4-(Ethoxycarbonyl)-1,3,5-trimethyl-1H-pyrrol-2-yl]propanoic acid belongs to the class of pyrrole compounds, which are cyclic compounds containing a five-membered ring with four carbon atoms and one nitrogen atom. Pyrrole derivatives are significant in medicinal chemistry due to their biological activities and structural versatility.
The synthesis of 3-[4-(Ethoxycarbonyl)-1,3,5-trimethyl-1H-pyrrol-2-yl]propanoic acid typically involves several key steps:
In industrial settings, production may utilize continuous flow reactors and automated systems to enhance efficiency and scalability. Reaction conditions such as temperature, pressure, and catalyst choice are optimized to maximize yield and purity.
The molecular structure of 3-[4-(Ethoxycarbonyl)-1,3,5-trimethyl-1H-pyrrol-2-yl]propanoic acid features a pyrrole ring substituted with ethoxycarbonyl and trimethyl groups. The compound's structural formula can be represented as follows:
InChI=1S/C13H19NO4/c1-5-18-13(17)12-8(2)10(6-7-11(15)16)14(4)9(12)3/h5-7H2,1-4H3,(H,15,16)
CCOC(=O)C1=C(N(C(=C1C)CCC(=O)O)C)C
.
The predicted density of this compound is approximately 1.15\pm 0.1\g/cm^3, with a boiling point around 403.5\pm 45.0\°C.
3-[4-(Ethoxycarbonyl)-1,3,5-trimethyl-1H-pyrrol-2-yl]propanoic acid can participate in various chemical reactions:
The outcomes of these reactions depend on specific reagents and conditions used during the processes. For instance, oxidation may yield carboxylic acids while reduction can produce alcohols.
The predicted physical properties of 3-[4-(Ethoxycarbonyl)-1,3,5-trimethyl-1H-pyrrol-2-yl]propanoic acid include:
The chemical properties include stability under standard conditions but can vary significantly depending on environmental factors such as pH and temperature.
3-[4-(Ethoxycarbonyl)-1,3,5-trimethyl-1H-pyrrol-2-yl]propanoic acid has several notable applications:
CAS No.: 68672-88-8
CAS No.: 505-75-9
CAS No.: 104112-34-7
CAS No.: 98914-01-3
CAS No.:
CAS No.: 73491-34-6